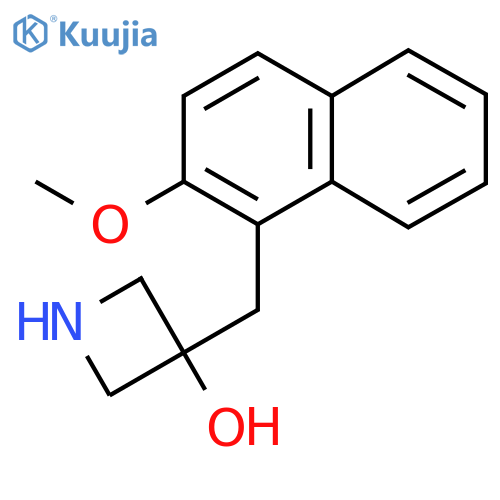Cas no 2229559-72-0 (3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol)

2229559-72-0 structure
商品名:3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol
3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol
- 2229559-72-0
- 3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol
- EN300-1736217
-
- インチ: 1S/C15H17NO2/c1-18-14-7-6-11-4-2-3-5-12(11)13(14)8-15(17)9-16-10-15/h2-7,16-17H,8-10H2,1H3
- InChIKey: DXNAMVDEPCXDMT-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2=C(C=CC3C=CC=CC2=3)OC)CNC1
計算された属性
- せいみつぶんしりょう: 243.125928785g/mol
- どういたいしつりょう: 243.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 41.5Ų
3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736217-0.5g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1736217-0.1g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1736217-1g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1736217-2.5g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1736217-0.25g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1736217-1.0g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1736217-5.0g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 5g |
$3396.0 | 2023-06-04 | ||
| Enamine | EN300-1736217-5g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 5g |
$3396.0 | 2023-09-20 | ||
| Enamine | EN300-1736217-10g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 10g |
$5037.0 | 2023-09-20 | ||
| Enamine | EN300-1736217-0.05g |
3-[(2-methoxynaphthalen-1-yl)methyl]azetidin-3-ol |
2229559-72-0 | 0.05g |
$983.0 | 2023-09-20 |
3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
2229559-72-0 (3-(2-methoxynaphthalen-1-yl)methylazetidin-3-ol) 関連製品
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 4964-69-6(5-Chloroquinaldine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
